molecular formula C8H14N2 B13119338 2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine

2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine

Cat. No.: B13119338
M. Wt: 138.21 g/mol
InChI Key: LCVUBQBSXOWIPE-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine is a heterocyclic organic compound that contains a pyrrole ring substituted with an ethyl group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine typically involves the reaction of 2-ethylpyrrole with ethylene diamine under specific conditions. One common method includes:

    Starting Materials: 2-ethylpyrrole and ethylene diamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.

    Procedure: The mixture is heated to a specific temperature, often around 100-150°C, for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrrol-1-yl)ethanamine: Similar structure but lacks the ethyl group on the pyrrole ring.

    N-Ethyl-2-(1H-pyrrol-1-yl)ethanamine: Contains an additional ethyl group on the nitrogen atom.

    2-Acetyl-1-ethylpyrrole: Contains an acetyl group instead of an ethanamine chain.

Uniqueness

2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine is unique due to the presence of both an ethyl group on the pyrrole ring and an ethanamine chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-(2-ethylpyrrol-1-yl)ethanamine

InChI

InChI=1S/C8H14N2/c1-2-8-4-3-6-10(8)7-5-9/h3-4,6H,2,5,7,9H2,1H3

InChI Key

LCVUBQBSXOWIPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CN1CCN

Origin of Product

United States

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